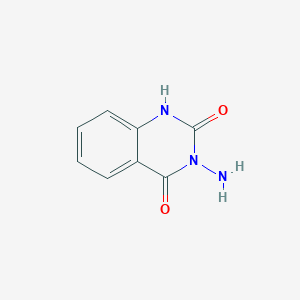
3-氨基-1H-喹唑啉-2,4-二酮
描述
3-Amino-1H-quinazoline-2,4-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as scaffolds in medicinal chemistry. This compound is characterized by the presence of an amino group at the third position and two carbonyl groups at the second and fourth positions of the quinazoline ring. It has garnered attention due to its potential therapeutic applications and its role as an intermediate in the synthesis of various bioactive molecules .
科学研究应用
3-Amino-1H-quinazoline-2,4-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has shown potential as an anticancer, antibacterial, and antifungal agent. .
Industry: The compound is used in the development of pharmaceuticals and agrochemicals
作用机制
Target of Action
The primary targets of 3-Amino-1H-quinazoline-2,4-dione are the enzymes α-amylase and α-glucosidase . These enzymes play a crucial role in the breakdown of dietary carbohydrates in the human body .
Mode of Action
3-Amino-1H-quinazoline-2,4-dione interacts with its targets, α-amylase and α-glucosidase, by forming different types of intermolecular interactions in the pocket site of these enzymes . This interaction inhibits the activity of these enzymes, thereby affecting the breakdown of dietary carbohydrates .
Biochemical Pathways
The inhibition of α-amylase and α-glucosidase enzymes by 3-Amino-1H-quinazoline-2,4-dione affects the carbohydrate metabolism pathway . This results in a decrease in the breakdown and absorption of dietary carbohydrates, which can have downstream effects on blood glucose levels .
Pharmacokinetics
The compound’s ability to inhibit α-amylase and α-glucosidase suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 3-Amino-1H-quinazoline-2,4-dione’s action include the inhibition of α-amylase and α-glucosidase enzymes . This leads to a decrease in the breakdown and absorption of dietary carbohydrates, which can help regulate blood glucose levels . In addition, some derivatives of 3-Amino-1H-quinazoline-2,4-dione have shown cytotoxic effects in the Artemia salina assay .
Action Environment
The action, efficacy, and stability of 3-Amino-1H-quinazoline-2,4-dione can be influenced by various environmental factors. For instance, the synthesis of 3-Amino-1H-quinazoline-2,4-dione can proceed efficiently in water without any catalyst, suggesting that the compound may be stable in aqueous environments . .
生化分析
Biochemical Properties
3-Amino-1H-quinazoline-2,4-dione plays a crucial role in biochemical reactions due to its ability to interact with enzymes and proteins. It has been shown to inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism . The compound binds to the active sites of these enzymes, preventing substrate binding and subsequent catalysis. Additionally, 3-Amino-1H-quinazoline-2,4-dione exhibits antioxidant properties, which help in scavenging free radicals and protecting cells from oxidative stress .
Cellular Effects
The effects of 3-Amino-1H-quinazoline-2,4-dione on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to modulate the expression of genes involved in apoptosis and cell cycle regulation . By affecting these pathways, 3-Amino-1H-quinazoline-2,4-dione can induce cell death in cancer cells while sparing normal cells. Furthermore, its antioxidant properties contribute to the maintenance of cellular homeostasis by reducing oxidative damage .
Molecular Mechanism
At the molecular level, 3-Amino-1H-quinazoline-2,4-dione exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity and altering metabolic pathways . The compound also interacts with DNA and RNA, affecting gene expression and protein synthesis . Additionally, 3-Amino-1H-quinazoline-2,4-dione can modulate the activity of transcription factors, leading to changes in the expression of target genes involved in cell proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-1H-quinazoline-2,4-dione change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that 3-Amino-1H-quinazoline-2,4-dione maintains its biological activity over extended periods, although its efficacy may decrease due to gradual degradation . In vitro and in vivo studies have demonstrated that the compound can exert sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression .
Dosage Effects in Animal Models
The effects of 3-Amino-1H-quinazoline-2,4-dione vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enzyme inhibition and antioxidant activity . At higher doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve significant biological activity without causing adverse effects . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
3-Amino-1H-quinazoline-2,4-dione is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and detoxification . The compound can also affect metabolic flux by altering the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels and overall cellular metabolism, contributing to its diverse biological effects .
Transport and Distribution
Within cells and tissues, 3-Amino-1H-quinazoline-2,4-dione is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and lipophilicity, which affect its ability to cross cell membranes . These factors determine its localization and concentration within different tissues, impacting its biological activity.
Subcellular Localization
The subcellular localization of 3-Amino-1H-quinazoline-2,4-dione is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence cellular respiration and energy production . These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1H-quinazoline-2,4-dione can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzonitrile with carbon dioxide in the presence of a catalyst. This reaction proceeds under mild conditions and yields the desired product with high efficiency . Another method involves the use of tert-butyl (2-cyanoaryl)carbamates, which undergo cyclization in the presence of hydrogen peroxide under basic conditions .
Industrial Production Methods: In industrial settings, the production of 3-Amino-1H-quinazoline-2,4-dione often involves the use of scalable and cost-effective methods. One such method includes the reaction of 2-aminobenzonitrile with carbon dioxide in the presence of an ionic liquid catalyst, which not only activates the carbon dioxide but also facilitates the cyclization process . This method is advantageous due to its high yield and environmentally friendly nature.
化学反应分析
Types of Reactions: 3-Amino-1H-quinazoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: The amino group at the third position can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinazoline derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Halogenated reagents or alkylating agents are often employed in substitution reactions
Major Products: The major products formed from these reactions include substituted quinazoline-2,4-diones, dihydroquinazolines, and other quinazoline derivatives with varying biological activities .
相似化合物的比较
- Quinazoline-2,4-dione
- 3-Substituted quinazoline-2,4-diones
- Quinazoline-3-oxides
Comparison: 3-Amino-1H-quinazoline-2,4-dione is unique due to the presence of the amino group at the third position, which enhances its reactivity and allows for the formation of a wide range of derivatives. This distinguishes it from other quinazoline derivatives that may lack this functional group. Additionally, its ability to inhibit specific enzymes and interact with various molecular targets makes it a valuable compound in medicinal chemistry .
属性
IUPAC Name |
3-amino-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-11-7(12)5-3-1-2-4-6(5)10-8(11)13/h1-4H,9H2,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGODFWGUBLTTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359533 | |
| Record name | 3-Amino-1H-quinazoline-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30386-01-7 | |
| Record name | 3-Amino-1H-quinazoline-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-1,2,3,4-tetrahydroquinazoline-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthetic method described for 3-Amino-1H-quinazoline-2,4-diones?
A1: The research describes a novel and efficient synthesis of substituted 3-Amino-1H-quinazoline-2,4-diones. [] This method utilizes readily available fluorobenzoic acid as a starting material and proceeds through a three-step synthesis with high yields. The key step involves generating a urea dianion (compound 7 in the paper) that undergoes intramolecular nucleophilic displacement of the fluorine atom, leading to the formation of the quinazolinedione ring. [] This approach offers a potentially advantageous alternative to previous synthetic routes.
Q2: What is the role of (2,4-dinitro-phenyl)-hydroxylamine in this synthesis?
A2: (2,4-dinitro-phenyl)-hydroxylamine serves as the aminating reagent in the final step of the synthesis. [] It introduces the 3-amino moiety to the quinazolinedione core, resulting in the desired 3-Amino-1H-quinazoline-2,4-dione product.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


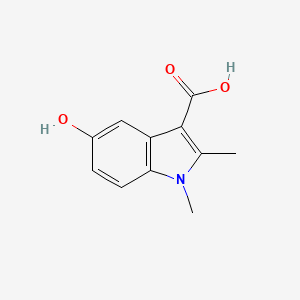
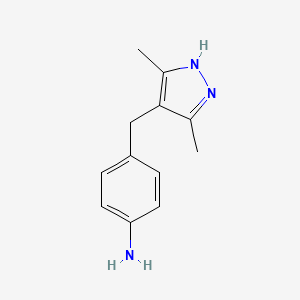
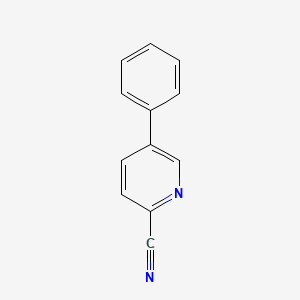
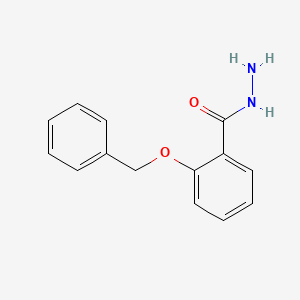

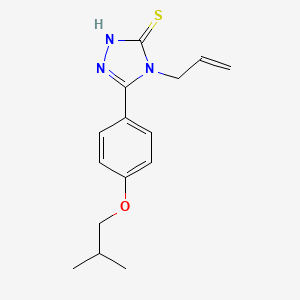
![5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid](/img/structure/B1268707.png)
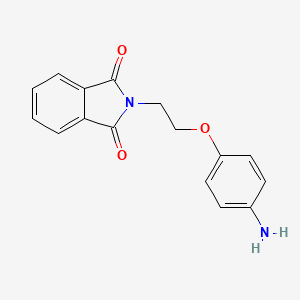

![6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine](/img/structure/B1268713.png)
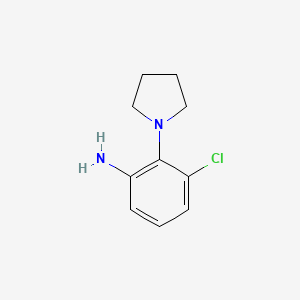
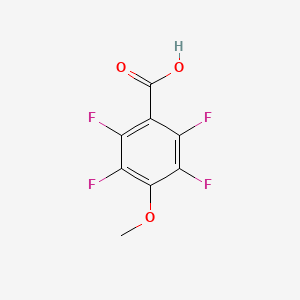
![4-Bromo-5-[(4-methylphenyl)thio]-2-furaldehyde](/img/structure/B1268729.png)
![2-(Benzo[d]oxazol-2-yl)acetic acid](/img/structure/B1268731.png)
